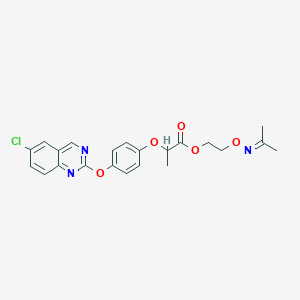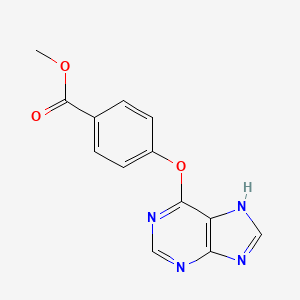![molecular formula C9H20ClNO2 B13403690 2,2,3-Trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B13403690.png)
2,2,3-Trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is a labeled intermediate used in the preparation of biphosphonate drugs, which are commonly used in the prevention and treatment of osteoporosis . This compound is characterized by its molecular formula C9H17D3ClNO2 and a molecular weight of 212.73 . It is a stable isotope-labeled compound, often used in pharmaceutical research and development.
准备方法
The preparation of 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride involves a multi-step synthetic route. The process begins with the Michael addition reaction between n-amylamine and acrylate to form 3-(N-pentylamino)propionate. This intermediate then reacts with formic acid and formaldehyde to yield 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride . This method is advantageous due to its high yield, simple operation, and suitability for large-scale industrial production.
化学反应分析
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies and reaction mechanism investigations.
Biology: It serves as a reference standard in various biological assays.
Industry: The compound is used in the development and quality control of pharmaceutical products.
作用机制
The mechanism of action of 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride involves its role as an intermediate in the synthesis of biphosphonate drugs. These drugs inhibit osteoclast-mediated bone resorption, leading to increased bone mineral density. The molecular targets include enzymes involved in the mevalonate pathway, which is crucial for osteoclast function and survival.
相似化合物的比较
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:
N-Methyl-N-pentyl-β-alanine-d3 Hydrochloride: Another labeled intermediate used in similar applications.
Ibanic Acid-d3 Hydrochloride: Used in the synthesis of biphosphonate drugs.
3-[pentyl (trideuteriomethyl)amino]propanoic acid: Another variant with similar applications.
These compounds share similar structures and applications but differ in their specific labeling and synthesis routes.
属性
分子式 |
C9H20ClNO2 |
|---|---|
分子量 |
212.73 g/mol |
IUPAC 名称 |
2,2,3-trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-3-4-5-7-10(2)8-6-9(11)12;/h3-8H2,1-2H3,(H,11,12);1H/i6D2,8D; |
InChI 键 |
YDWXRULMHQZBEX-HCKLDNLHSA-N |
手性 SMILES |
[2H]C(C([2H])([2H])C(=O)O)N(C)CCCCC.Cl |
规范 SMILES |
CCCCCN(C)CCC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic Acid](/img/structure/B13403607.png)
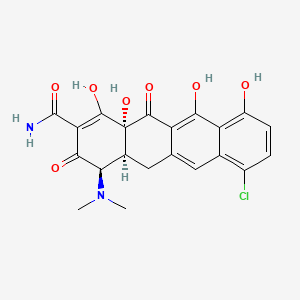
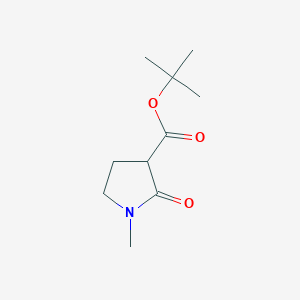
![6-fluorospiro[3,4-dihydroisochromene-1,4'-piperidine]](/img/structure/B13403625.png)
![N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2'-(phenylmethylcarbonate) Erythromycin](/img/structure/B13403631.png)
![4-(5-Mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B13403633.png)
![2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol](/img/structure/B13403634.png)
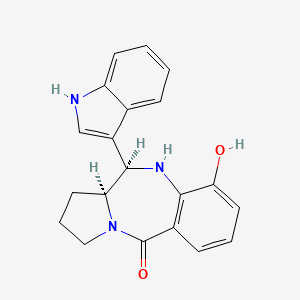
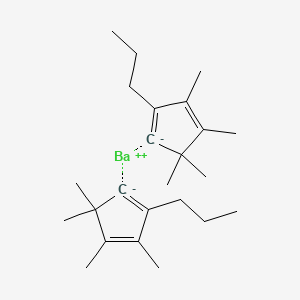
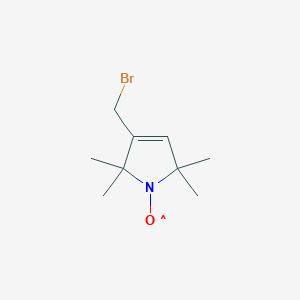
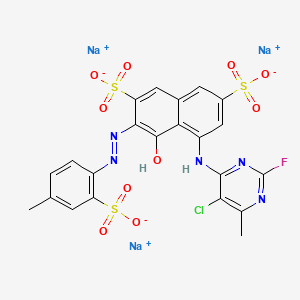
![[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B13403657.png)
